molecular formula C7H4F6N2O B1597897 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole CAS No. 244187-01-7

1-Acetyl-3,5-bis(trifluoromethyl)pyrazole

Cat. No.: B1597897
CAS No.: 244187-01-7
M. Wt: 246.11 g/mol
InChI Key: NVCMVWSRHPQCLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3,5-bis(trifluoromethyl)pyrazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete acetylation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Acetyl-3,5-bis(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Acetyl-3,5-bis(trifluoromethyl)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-Acetyl-3,5-bis(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives, such as:

    3,5-Dimethylpyrazole: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.

    1-Phenyl-3,5-bis(trifluoromethyl)pyrazole: Contains a phenyl group instead of an acetyl group, leading to variations in biological activity and applications.

    1-Acetyl-3,5-dimethylpyrazole:

The presence of trifluoromethyl groups in this compound imparts unique properties, such as increased stability and lipophilicity, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2O/c1-3(16)15-5(7(11,12)13)2-4(14-15)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCMVWSRHPQCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370980
Record name 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244187-01-7
Record name 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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